Fmoc-Sar-OPfp
Description
Contextualizing Fmoc Chemistry in Peptide Synthesis
The synthesis of peptides, biopolymers with specific sequences of amino acids linked by amide bonds, requires a precise and controlled step-by-step approach. This is achieved through the use of protecting groups for the reactive functionalities of the amino acid building blocks, namely the α-amino group and any reactive side chains. The two most dominant strategies in solid-phase peptide synthesis (SPPS) have been the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) strategies.
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biosynth.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration. biosynth.com
The Fmoc strategy, introduced in the 1970s, offers a significant advantage over the older Boc methodology due to its use of milder reaction conditions. bachem.comnih.gov The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the side-chain protecting groups and the linkage to the resin are acid-labile, usually cleaved by trifluoroacetic acid (TFA). bachem.comnih.gov This "orthogonality" of protecting groups minimizes the potential for side reactions and degradation of the peptide chain, which can occur with the repetitive acid treatments required in the Boc strategy. nih.govchempep.com The Fmoc group's strong UV absorbance also allows for real-time monitoring of the deprotection step, facilitating automation of the synthesis process. chempep.com Today, Fmoc SPPS is the predominant method for peptide synthesis, enabling the routine production of complex and modified peptides. chempep.com
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is not a spontaneous process and requires the "activation" of the carboxyl group. nih.gov This is achieved by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid. nih.gov
A variety of coupling reagents have been developed to facilitate this activation in situ, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU). nih.gov An alternative and often preferred approach is the use of pre-formed activated amino acid derivatives, where the carboxyl group is converted into a stable, yet highly reactive, ester. highfine.com These activated esters can be prepared, purified, and stored, offering convenience and high coupling efficiency. highfine.com The use of pre-formed activated esters also minimizes the risk of side reactions and racemization that can sometimes be associated with in situ activation methods. nih.gov
Design and Rationale of Fmoc-Sar-OPfp
This compound is a rationally designed molecule that combines the advantages of the Fmoc protecting group with a highly activated ester and a unique amino acid, sarcosine (B1681465). Each component of this compound contributes to its specific utility in chemical synthesis.
Pentafluorophenyl (Pfp) esters are a class of highly reactive activated esters used extensively in peptide synthesis and bioconjugation. researchgate.net Their high reactivity stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. researchgate.net This electronic effect makes the pentafluorophenoxy group an excellent leaving group, facilitating the nucleophilic acyl substitution reaction that forms the amide bond. researchgate.net
Kinetic studies have demonstrated the superior reactivity of Pfp esters compared to other activated esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters. researchgate.net The relative coupling rates have been shown to be OPfp >> OPcp > ONp, with a ratio of approximately 111:3.4:1. researchgate.net This high reactivity allows for rapid and efficient coupling reactions, which is particularly advantageous in SPPS where minimizing reaction times and driving reactions to completion are crucial. highfine.com Furthermore, Fmoc-amino acid-OPfp esters are often stable, crystalline solids that are easy to handle and store. researchgate.net
Sarcosine (Sar), or N-methylglycine, is an N-methylated derivative of the amino acid glycine (B1666218). rsc.org The incorporation of N-methylated amino acids into peptide sequences has profound effects on their structural and biological properties. The presence of the methyl group on the amide nitrogen prevents the formation of a hydrogen bond, which can disrupt secondary structures like α-helices and β-sheets. This conformational constraint can be exploited to design peptides with specific folds or to increase their metabolic stability by rendering them less susceptible to proteolytic degradation.
N-methylation also generally increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes. Furthermore, the incorporation of sarcosine can improve the solubility of peptides. In the context of peptidomimetics, which are compounds that mimic the structure and function of peptides, sarcosine is a valuable tool for modulating pharmacological properties. rsc.org
The combination of the Fmoc group, sarcosine, and the pentafluorophenyl ester in a single molecule, this compound, creates a highly efficient building block for the introduction of N-methylglycine residues into a growing peptide chain.
Theoretically, the high reactivity of the Pfp ester is expected to overcome the potentially lower reactivity of the secondary amine of the preceding N-methylated amino acid during the coupling step. The coupling of N-methylated amino acids can be sterically hindered and slower than that of their non-methylated counterparts. The use of a highly activated ester like the OPfp ester helps to drive these challenging coupling reactions to completion.
The Fmoc protecting group ensures compatibility with the standard Fmoc-based SPPS workflow. The sarcosine moiety provides the means to introduce conformational constraints, improve proteolytic stability, and modulate the physicochemical properties of the final peptide or peptidomimetic. Therefore, this compound is a strategically designed reagent for advanced peptide synthesis, particularly for the creation of peptidomimetics and peptides with tailored properties.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 159631-29-5 | C24H16F5NO4 | 477.38 |
| Fmoc-Sar-OH | 77128-70-2 | C18H17NO4 | 311.33 |
| Pentafluorophenol (B44920) | 771-61-9 | C6HF5O | 184.06 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXJFOLTCMMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583336 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159631-29-5 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic and Kinetic Aspects of Fmoc Sar Opfp in Peptide Bond Formation
Reaction Mechanism of Acyl Transfer with Fmoc-Sar-OPfp
The core of peptide bond formation using this compound is a nucleophilic acyl substitution reaction. byjus.comfuturelearn.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the acyl group, leading to the displacement of a leaving group. futurelearn.commasterorganicchemistry.com
The generally accepted mechanism for peptide bond formation via an active ester like this compound involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The free amino group of the growing peptide chain, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the this compound molecule. futurelearn.comfiveable.me This attack results in the formation of a transient tetrahedral intermediate. byjus.comlibretexts.org
Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the expulsion of the pentafluorophenoxide ion, which is the leaving group. libretexts.org This step results in the formation of the new peptide bond. embrapa.br
Under basic conditions, the nucleophile directly attacks the acyl compound to form a tetrahedral alkoxide intermediate, which then expels the leaving group. byjus.com In acidic conditions, the carbonyl group is first protonated, which activates it for a subsequent nucleophilic attack. byjus.com
The pentafluorophenoxy group (-OPfp) is a crucial component that dictates the reactivity of the this compound active ester. Its effectiveness stems from its properties as a good leaving group.
Electron-Withdrawing Nature: The five fluorine atoms on the phenyl ring are highly electronegative. They exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. futurelearn.com
Stability of the Leaving Group: The pentafluorophenoxide anion (PfpO⁻) is a relatively weak base, meaning it is a stable species after it has been eliminated. masterorganicchemistry.com The stability of the leaving group is a key factor in driving the reaction forward. Generally, in nucleophilic acyl substitution reactions, the equilibrium favors the formation of the weaker base. masterorganicchemistry.com The pKa of pentafluorophenol (B44920) is a measure of the stability of its corresponding anion; a lower pKa indicates a more stable anion and thus a better leaving group.
Kinetic Studies of this compound Reactivity
The rate at which peptide bond formation occurs is influenced by several factors, including the inherent reactivity of the coupling partners and the reaction environment.
Several variables can affect the speed and success of the coupling reaction involving this compound.
Steric Hindrance: The bulkiness of both the incoming amino acid derivative (this compound) and the N-terminal amino acid of the peptide chain can impede the approach of the nucleophile to the electrophilic center. researchgate.net While sarcosine (B1681465) itself is not sterically bulky, the growing peptide chain can present steric challenges. sigmaaldrich.com
Peptide Chain Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the reactive N-terminus less accessible. sigmaaldrich.com This is a significant issue in SPPS and can lead to incomplete or failed coupling reactions. nih.gov
Concentration of Reactants: The rate of the bimolecular coupling reaction is dependent on the concentrations of both the this compound and the free amine on the peptide-resin.
Temperature: Increasing the temperature can sometimes be employed to overcome slow coupling kinetics, particularly in cases of steric hindrance. peptide.com However, higher temperatures also increase the risk of side reactions like racemization. fu-berlin.de
The choice of solvent is critical in SPPS as it must facilitate both the coupling and deprotection steps, as well as solvate the growing peptide-resin complex. nih.govnih.gov
Polarity and Solvation: Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used because they effectively solvate the growing peptide chain and swell the solid support resin, which is crucial for the diffusion of reagents. nih.govsemanticscholar.orgmesalabs.com Inefficient solvation can lead to poor coupling yields. nih.gov Studies have shown that DMF often provides the most effective peptide-resin solvation, resulting in high coupling yields. nih.gov
Reaction Mechanism Influence: The polarity of the solvent can influence the reaction mechanism. Polar solvents can stabilize charged intermediates that may form during the nucleophilic acyl substitution process. semanticscholar.org
Side Reactions: The solvent can also play a role in mitigating or promoting side reactions. For instance, the choice of solvent can impact the extent of aspartimide formation, a common side reaction in Fmoc-SPPS. semanticscholar.org
Below is a table summarizing the impact of different solvents on peptide synthesis efficiency.
| Solvent | Key Properties & Effects on Coupling |
| N,N-Dimethylformamide (DMF) | Good balance of polarity, effectively solvates peptide-resin, leading to high coupling yields. nih.govsemanticscholar.org Considered a standard solvent in SPPS. semanticscholar.org |
| N-Methylpyrrolidone (NMP) | High resin solvation capabilities. nih.gov Can be a suitable alternative to DMF. peptide.com |
| Dimethylacetamide (DMA) | Provides superior peptide-resin solvation compared to NMP or DMSO, resulting in high average coupling yields. nih.gov |
| Dimethyl Sulfoxide (DMSO) | Can be used in mixtures with NMP to improve resin solvation. nih.gov |
| Dichloromethane (DCM) | A less polar solvent; Fmoc deprotection reactions are less efficient in DCM compared to polar media like DMF or NMP. mdpi.com |
Stereochemical Integrity during this compound Coupling
Maintaining the stereochemical purity of the amino acids during peptide synthesis is paramount. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a potential side reaction during the activation and coupling steps. mdpi.comumich.edu
However, sarcosine (Sar) is N-methylglycine, an achiral amino acid, as its alpha-carbon is not a stereocenter. Therefore, racemization is not a concern for the sarcosine residue itself during coupling with this compound.
While the sarcosine residue is achiral, the coupling conditions must still be controlled to prevent epimerization of the chiral amino acid residue at the N-terminus of the peptide chain to which the this compound is being coupled. The use of urethane-based protecting groups like Fmoc is known to suppress racemization during the activation and coupling processes. nih.gov Additionally, the use of active esters like OPfp esters, especially when coupled in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), generally proceeds with low levels of racemization. researchgate.net However, certain bases and prolonged reaction times can increase the risk of epimerization for sensitive amino acids. chempep.comnih.gov
Analysis of Racemization/Epimerization Prevention
The loss of stereochemical integrity at the α-carbon of an amino acid during peptide synthesis is a notorious side reaction. For most amino acids, the primary mechanism leading to racemization involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net This process occurs when the carboxyl group of an Nα-protected amino acid is activated for coupling. The activated intermediate can undergo intramolecular cyclization, where the amide oxygen attacks the activated carbonyl carbon. This ring formation increases the acidity of the α-proton, allowing it to be easily abstracted by a base. The resulting planar, achiral oxazolone (B7731731) can then be re-protonated from either face, leading to a mixture of L- and D-isomers. mdpi.com
The use of this compound inherently circumvents this primary racemization pathway due to the unique structure of sarcosine (Sar). Sarcosine is N-methylglycine, an N-alkylated amino acid. The presence of the methyl group on the amide nitrogen fundamentally prevents the formation of the 5(4H)-oxazolone intermediate. acs.orgrsc.org The mechanism for oxazolone formation requires a proton on the nitrogen of the Nα-acyl group, which is absent in N-alkylated residues. rsc.org Without this proton, the cyclization step is blocked, and the main pathway for racemization is eliminated.
Furthermore, sarcosine itself is an achiral amino acid, as its α-carbon is bonded to two hydrogen atoms (in its non-N-methylated parent, glycine). Therefore, by its very nature, it cannot be racemized. The incorporation of this compound into a peptide chain guarantees the absolute stereochemical integrity at that specific position. While chiral N-alkylated amino acids are resistant to the oxazolone pathway, they can still racemize through direct enolization (α-proton abstraction from the activated ester), though this is generally a much slower process. mdpi.comresearchgate.net For sarcosine, this is not a concern.
| Feature | Standard Chiral Amino Acid (e.g., Fmoc-Ala-OH) | N-Alkylated Amino Acid (e.g., Fmoc-Sar-OH) |
|---|---|---|
| Nα-substituent | Hydrogen (H) | Methyl group (-CH₃) |
| Potential for Oxazolone Formation | High. The N-H proton allows for intramolecular cyclization upon activation. mdpi.com | Blocked. The absence of an N-H proton prevents oxazolone ring formation. acs.orgrsc.org |
| Primary Racemization Risk | High, via the oxazolone mechanism, especially with strong activation or excess base. mdpi.combachem.com | Very low. The primary racemization pathway is not available. rsc.org |
| Chirality | Chiral α-carbon | Achiral α-carbon (for Sarcosine) |
Stereocontrol Mechanisms with Active Ester Activation
Beyond the inherent properties of the sarcosine residue, the pentafluorophenyl (OPfp) ester moiety of this compound plays a critical kinetic role in preserving the stereochemistry of adjacent amino acids during the coupling reaction. The OPfp group is an "active ester," a term used for esters with highly electron-withdrawing leaving groups that significantly enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of aminolysis (peptide bond formation). bachem.comrsc.org
The high reactivity of OPfp esters stems from the five fluorine atoms on the phenyl ring, which are strongly electron-withdrawing. This makes the pentafluorophenoxide ion an excellent leaving group. highfine.com The central principle of stereocontrol via active ester activation is kinetic. The rate of the desired nucleophilic attack by the amino group of the incoming amino acid (k_aminolysis_) must be significantly faster than the rate of any competing side reactions, particularly the epimerization of the activated chiral amino acid (k_racemization_). rsc.org
By employing a highly reactive ester like this compound, the peptide bond formation occurs rapidly, often on the scale of minutes. This speed minimizes the time the adjacent, activated C-terminal residue of a peptide fragment is exposed to conditions (like the presence of a base) that could cause its epimerization. bachem.com The application of pre-formed, stable, yet highly reactive OPfp esters reduces the risk of racemization that can occur when activation is performed in-situ with coupling reagents that may require extended pre-activation times or stronger bases. bachem.compeptide.com
Kinetic studies have quantitatively demonstrated the superior reactivity of OPfp esters compared to other common active esters. This high coupling speed is a key factor in suppressing epimerization and ensuring high fidelity in peptide synthesis. highfine.com
| Active Ester Type | Abbreviation | Relative Coupling Rate | Rationale for Reactivity |
|---|---|---|---|
| p-Nitrophenyl ester | ONp | 1 | Moderately electron-withdrawing nitro group. Historically significant but largely superseded. |
| Pentachlorophenyl ester | OPCP | 3.4 | Strongly electron-withdrawing chlorine atoms enhance leaving group ability. |
| Pentafluorophenyl ester | OPfp | 111 | Five highly electronegative fluorine atoms provide superior electron-withdrawing capacity, making pentafluorophenoxide an exceptional leaving group and resulting in very rapid coupling. highfine.com |
Application in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-Sar-OPfp into Fmoc-SPPS Protocols
The integration of this compound into standard Fmoc-SPPS protocols is a strategic approach to incorporate sarcosine (B1681465) (N-methylglycine) into a growing peptide chain. This compound is an active ester, meaning it does not require an additional activation step prior to coupling, which can streamline the synthesis process. peptide.com
Manual and Automated Synthesis Strategies
This compound is amenable to both manual and automated SPPS strategies. chempep.combachem.com
Manual SPPS: In a manual setting, the synthesis involves the stepwise addition of amino acids to a resin support in a reaction vessel. chapman.edunih.gov This method allows for flexibility and is particularly useful for small-scale synthesis or when optimizing protocols. chempep.comnih.gov The use of pre-formed active esters like this compound is convenient for manual synthesis as they can be simply dissolved and added to the deprotected peptide-resin. chempep.com To enhance the reaction rate, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comchempep.com
Automated SPPS: Automated peptide synthesizers offer increased efficiency, speed, and reduced human error, making them suitable for producing larger quantities of peptides or constructing peptide libraries. bachem.comchapman.edu this compound is compatible with automated systems that utilize Fmoc/tBu chemistry. bachem.comd-nb.info These synthesizers can be programmed to perform the repetitive cycles of deprotection, washing, and coupling required for peptide elongation. bachem.com Some advanced automated systems employ microwave irradiation to accelerate the coupling and deprotection steps. bachem.com
Resin Compatibility and Loading Considerations
The choice of solid support is a critical parameter in SPPS. This compound is compatible with a variety of resins commonly used in Fmoc-based synthesis.
Resin Types: Polystyrene-based resins, such as Wang and 2-chlorotrityl chloride resins, are frequently used. uci.edu Poly(ethylene glycol) (PEG)-modified polystyrene resins (PEG-PS) are also popular due to their favorable swelling properties in the solvents used for SPPS. researchgate.net The selection of the resin often depends on the desired C-terminal functional group of the peptide (e.g., carboxylic acid or amide). uci.edu For instance, Rink amide resin is used to obtain a C-terminal amide. uci.edu
Resin Loading: The first amino acid is covalently attached to the resin, and the initial loading capacity of the resin is a key factor that determines the scale of the synthesis. uci.edu For 2-chlorotrityl chloride resin, loading is typically performed by reacting the Fmoc-amino acid with the resin in the presence of a base like diisopropylethylamine (DIPEA). peptideweb.com After loading the first amino acid, any remaining reactive sites on the resin are often "capped" to prevent the formation of deletion sequences. uci.edu The loading level can be determined spectrophotometrically after cleaving the Fmoc group from a small sample of the resin. peptideweb.com
| Resin Type | Typical Application | Loading Considerations |
| Wang Resin | Synthesis of C-terminal carboxylic acids | Loading is typically achieved using a coupling agent like DIC and an additive like HOBt, with DMAP as a catalyst. peptideweb.com |
| 2-Chlorotrityl Chloride Resin | Synthesis of C-terminal carboxylic acids and protected peptide fragments | Loading is performed with the Fmoc-amino acid and a hindered base such as DIPEA. uci.edupeptideweb.com |
| Rink Amide Resin | Synthesis of C-terminal amides | The first amino acid is coupled to the resin after Fmoc deprotection of the linker. uci.edu |
| PEG-PS Resins | General Fmoc-SPPS | Offers good swelling properties in various solvents, facilitating efficient synthesis. researchgate.net |
Synthesis of N-Methylated Peptides and Polysarcosine Sequences
This compound is a key building block for the synthesis of peptides containing N-methylated amino acids and for the creation of polysarcosine chains. N-methylation can enhance a peptide's pharmacokinetic properties, such as improved enzymatic stability and oral bioavailability. peptide.comresearchgate.net Polysarcosine is a promising alternative to polyethylene (B3416737) glycol (PEG) in biomedical applications. pku.edu.cnresearchgate.net
Specific Protocols for Sarcosine Incorporation using this compound
The incorporation of sarcosine using this compound is generally straightforward due to its activated nature. A typical protocol involves:
Deprotection of the N-terminal Fmoc group of the resin-bound peptide using a solution of piperidine (B6355638) in DMF. uci.edu
Thorough washing of the resin to remove residual piperidine and byproducts. uci.edu
Addition of a solution of this compound in a suitable solvent like DMF to the resin. chempep.com The addition of HOBt can be beneficial to accelerate the coupling. peptide.comchempep.com
Allowing the coupling reaction to proceed to completion, which can be monitored using tests like the Kaiser test, although this test may give false negatives for N-methylated amino acids. researchgate.net The bromophenol blue test is a suitable alternative for monitoring couplings to N-methylated residues. peptide.com
Washing the resin to remove excess reagents before proceeding to the next cycle. peptide.com
For the synthesis of polysarcosine, these steps are repeated to add multiple sarcosine units. iris-biotech.de Alternatively, the dipeptide Fmoc-Sar-Sar-OH can be used to expedite the synthesis of polysarcosine chains. iris-biotech.de
Challenges in Coupling Subsequent Residues to N-Methylated Amino Acids
A significant challenge in the synthesis of N-methylated peptides is the difficulty of coupling an amino acid onto the N-methylated residue. researchgate.net The steric hindrance caused by the N-methyl group on the preceding residue can impede the incoming activated amino acid, often leading to low coupling yields and deletion sequences. researchgate.net This issue is particularly pronounced when dealing with consecutive N-methylated amino acids. researchgate.net
To overcome this, specialized coupling reagents and conditions are often necessary. Reagents such as HATU, PyAOP, and PyBOP in combination with an additive like HOAt have shown promise in facilitating these difficult couplings. peptide.comresearchgate.net In some cases, converting the N-methylated amino acid to a highly reactive acid chloride in situ has also been effective. researchgate.net
Comparative Analysis with Other Coupling Reagents and Active Esters
This compound is one of several methods available for incorporating amino acids in SPPS. Its performance can be compared with other common coupling reagents and active esters.
| Reagent/Method | Advantages | Disadvantages | Typical Use Cases |
| This compound | Pre-activated, no additional coupling reagent needed peptide.com; Stable for storage chempep.com | Less reactive than some other methods, may require an additive like HOBt peptide.comchempep.comsci-hub.st | Convenient for manual and automated synthesis, especially when avoiding in situ activation is desired. chempep.com |
| Carbodiimides (e.g., DIC, DCC) | Effective and widely used bachem.com | DCC can produce an insoluble urea (B33335) byproduct bachem.com; Risk of racemization, often requires an additive (HOBt, Oxyma) sci-hub.stbachem.com | DIC is common in automated SPPS due to the solubility of its byproduct. bachem.com |
| Uronium/Aminium Reagents (e.g., HBTU, HATU) | High coupling efficiency and low racemization bachem.com | Require a base for activation bachem.com; Can be more expensive. | Considered the reagents of choice for difficult couplings, including to N-methylated residues. peptide.combachem.com |
| Phosphonium (B103445) Reagents (e.g., PyBOP, PyAOP) | High coupling efficiency, particularly for hindered couplings researchgate.netbachem.com | Can be more expensive; Not suitable for coupling phosphorylated amino acids. bachem.com | Effective for difficult sequences and cyclization reactions. researchgate.netbachem.com |
| Other Active Esters (e.g., OSu, ONp) | Stable and can be isolated chempep.com | Generally less reactive than OPfp and OBt esters. chempep.comsci-hub.st | Have found limited application in modern SPPS. chempep.com |
Efficacy Comparison with Uronium/Aminium Salts (e.g., HATU, HBTU)
The efficacy of this compound in SPPS is often evaluated relative to the widely used uronium and aminium salt-based coupling reagents, such as HATU and HBTU. These two classes of reagents operate via different mechanisms. Uronium/aminium salts act as in situ activating agents, converting the free carboxylic acid of an Fmoc-amino acid into a more reactive species, typically an OAt or OBt ester, directly in the reaction vessel. chemrxiv.org In contrast, this compound is a pre-formed, stable active ester that reacts directly with the free amine of the growing peptide chain without requiring an additional activating agent, although an additive may sometimes be used to accelerate the reaction. chempep.comsigmaaldrich.com
Uronium/aminium salts like HATU are known for their high reactivity and fast coupling kinetics, which makes them particularly effective for sterically hindered couplings, including the incorporation of N-methylated amino acids like sarcosine. chempep.comsigmaaldrich.com However, their high reactivity and the need for a base like DIPEA can increase the risk of side reactions. A notable side reaction associated with excess uronium reagents is the guanidinylation of the N-terminal amine of the peptide chain, which acts as a capping event and prevents further elongation. chempep.com Furthermore, base-mediated activation with reagents like HBTU can lead to significant racemization, especially for sensitive amino acids such as cysteine. mdpi.com
Fmoc-pentafluorophenyl esters, the class to which this compound belongs, offer a milder coupling alternative. Their use can suppress racemization and avoid specific side reactions. nih.gov For example, in syntheses on particular resins like the Dawson Dbz resin, the use of strong activators like HATU for coupling glycine (B1666218) can lead to undesirable branching; in such cases, the use of the less reactive Fmoc-Gly-OPfp is explicitly recommended to achieve a cleaner product. sigmaaldrich.com While generally less reactive than HATU-activated species, the reaction of OPfp esters is often sufficient for many coupling steps and provides a higher-purity crude product by avoiding activator-related side products. nih.gov
| Feature | This compound | Uronium/Aminium Salts (HATU, HBTU) |
| Activation | Pre-activated, stable, isolable ester bachem.com | In situ activation of Fmoc-amino acid chemrxiv.org |
| Reactivity | Moderately to highly reactive bachem.com | Very high reactivity, fast kinetics sigmaaldrich.com |
| Common Use | Automated SPPS, cases requiring high purity bachem.comnih.gov | General SPPS, especially for difficult/hindered couplings chempep.com |
| Side Reactions | Generally lower risk of activator-related side reactions | Risk of N-terminal guanidinylation and racemization chempep.commdpi.com |
| Purity | Can be purified before use, leading to cleaner reactions | Byproducts from activator and base are present |
Comparison with Other Active Esters (e.g., Fmoc-AA-ODhbt, Fmoc-AA-ONp)
Within the category of active esters, this compound is one of several types available for SPPS. Other common active esters include those derived from 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODhbt) to form Fmoc-AA-ODhbt esters, and p-nitrophenol (H-ONp) to form Fmoc-AA-ONp esters. The primary distinction among these esters lies in their reactivity and stability.
Pentafluorophenyl (OPfp) esters are considered highly reactive among the class of isolable active esters due to the strong electron-withdrawing nature of the pentafluorophenyl group. bachem.com They have become popular for use in automated SPPS protocols. chempep.com Fmoc-AA-ODhbt esters are also frequently used and noted for their high reactivity. chempep.com
Historically, p-nitrophenyl (ONp) and N-hydroxysuccinimide (OSu) esters were widely used. However, their reactivity is generally lower than that of OPfp or ODhbt esters. bachem.com The choice between these esters often depends on balancing the need for reactivity with stability and the cost of the reagent. For many standard couplings, the high reactivity of OPfp esters provides efficient amide bond formation. The addition of an additive like 1-hydroxybenzotriazole (HOBt) has been recommended in some cases to further increase the reactivity of Pfp esters during coupling. chempep.com
| Active Ester Type | Leaving Group | General Reactivity | Stability | Common Applications |
| Fmoc-AA-OPfp | Pentafluorophenol (B44920) | High bachem.com | Stable, can be isolated and stored bachem.com | Automated SPPS, general coupling bachem.comchempep.com |
| Fmoc-AA-ODhbt | HODhbt | High chempep.com | Sufficiently stable for isolation chempep.com | Automated SPPS chempep.com |
| Fmoc-AA-ONp | p-Nitrophenol | Moderate | Stable | Less common in modern SPPS |
| Fmoc-AA-OSu | N-Hydroxysuccinimide | Moderate bachem.com | Stable, isolable bachem.com | Solution-phase synthesis, bioconjugation bachem.com |
Assessment of Coupling Efficiency in Challenging Sequences
The success of a peptide synthesis often hinges on the efficiency of coupling steps within "challenging" or "difficult" sequences. These include sterically hindered amino acids (such as α,α-disubstituted or N-methylated amino acids), sequences prone to aggregation, and residues susceptible to side reactions or racemization. chempep.com
The coupling of N-methylated amino acids like sarcosine can be sluggish due to steric hindrance. In such cases, highly potent coupling reagents like HATU or the use of pre-formed Fmoc-amino acid fluorides are often recommended to drive the reaction to completion. chempep.comnih.gov While this compound as an active ester is a viable option, it might require longer coupling times or double coupling protocols compared to more potent in situ methods, especially when coupling to another hindered residue.
However, in sequences containing residues prone to side reactions, OPfp esters demonstrate significant advantages. A key example is the incorporation of asparagine (Asn). Activation of Fmoc-Asn-OH with many standard reagents can cause dehydration of the side-chain amide to form a nitrile (β-cyanoalanine). In a study comparing different methods, the use of Fmoc-Asn-OPfp was shown to provide a homogeneous peptide product, avoiding this side reaction. nih.gov Similarly, for the synthesis of peptides containing both tryptophan and arginine, where side-chain protecting groups can lead to modification of tryptophan during cleavage, using Fmoc-Asn-OPfp for the asparagine coupling was successful. nih.gov
For sequences containing cysteine, which is highly prone to racemization during base-mediated activation, the use of Fmoc-Cys-OPfp is a recommended strategy to minimize the formation of the D-isomer. nih.gov The coupling occurs under more neutral conditions, thus preserving stereochemical integrity.
| Challenge Type | Preferred Reagent Class | Rationale for Fmoc-AA-OPfp Use | Research Finding |
| Sterically Hindered AA (e.g., N-methyl) | Uronium salts (HATU), Acid Fluorides chempep.comnih.gov | Alternative to avoid activator-related side reactions | May require longer reaction times or repeated couplings compared to HATU. |
| Asparagine (Asn) Coupling | Fmoc-Asn-OPfp nih.gov | Avoids dehydration of the side-chain amide to β-cyanoalanine nih.gov | Use of Fmoc-Asn-OPfp yielded a homogeneous peptide where other methods failed. nih.gov |
| Cysteine (Cys) Racemization | Fmoc-Cys-OPfp, DIC/HOBt nih.gov | Minimizes base-catalyzed epimerization nih.gov | Coupling under acidic/neutral conditions with OPfp esters results in negligible racemization. |
| Resin-Specific Side Reactions (e.g., Dbz resin) | Fmoc-Gly-OPfp sigmaaldrich.com | Milder reactivity prevents side-reactions like branching on sensitive linkers sigmaaldrich.com | Recommended over strong activators like HATU for coupling glycine to Dbz resins. sigmaaldrich.com |
Challenges and Optimization Strategies in Fmoc Sar Opfp Mediated Peptide Synthesis
Mitigation of Sequence-Dependent Side Reactions
Sequence-dependent side reactions are a primary obstacle in the synthesis of complex peptides. These reactions are influenced by the specific amino acid sequence being assembled, leading to the formation of impurities that are often difficult to separate from the desired product.
Aspartimide formation is a significant side reaction that occurs at aspartate (Asp) residues. iris-biotech.de The reaction is catalyzed by both acids and bases, making it a potential issue during the base-mediated Fmoc deprotection step and the final acid-mediated cleavage from the resin. iris-biotech.depeptide.com It involves the cyclization of the aspartate side-chain carboxyl group with the backbone amide nitrogen, which can subsequently reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine (B6355638) to yield piperidide adducts. peptide.com The propensity for this side reaction is highly dependent on the amino acid C-terminal to the Asp residue, with sequences like Asp-Gly, Asp-Ser, Asp-Asn, and Asp-Arg being particularly susceptible. iris-biotech.depeptide.com
Several strategies have been developed to suppress or eliminate aspartimide formation:
Modification of Deprotection Conditions : Altering the Fmoc-removal conditions is a straightforward approach. The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution has been shown to significantly reduce aspartimide formation. biotage.com Alternatively, using a weaker base like piperazine (B1678402) can also suppress the side reaction. biotage.com More recently, adding small quantities of a weak organic acid to the piperidine solution has been demonstrated to effectively prevent aspartimide formation. peptide.com
Side-Chain Protecting Group Modification : Increasing the steric bulk of the aspartate side-chain protecting group can physically hinder the cyclization reaction. biotage.com While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding ester groups, such as longer alkyl chains, can provide enhanced shielding. chempep.comiris-biotech.de
Backbone Amide Protection : The most effective method for complete prevention involves protecting the backbone amide nitrogen of the residue following the aspartate. biotage.com The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. peptide.com This is often achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which effectively prevents cyclization at the vulnerable Asp-Gly motif. iris-biotech.desigmaaldrich.com
Use of Pseudoprolines : The introduction of pseudoproline dipeptides near an aspartimide-prone sequence can disrupt the formation of secondary structures that may facilitate the unwanted cyclization. fu-berlin.de
Table 1: Strategies for the Prevention of Aspartimide Formation
| Strategy | Description | Key Findings/Considerations |
|---|---|---|
| Modified Deprotection | Addition of agents like HOBt or weak organic acids to the piperidine solution, or use of a weaker base like piperazine. | Reduces but may not completely eliminate the side reaction. biotage.compeptide.com HOBt is explosive in its anhydrous state. biotage.com |
| Bulky Side-Chain Esters | Use of sterically demanding protecting groups on the Asp side chain instead of the standard OtBu group. | Can effectively block succinimide (B58015) ring formation. biotage.com The protecting group must also be flexible for maximum efficacy. biotage.com |
| Backbone Amide Protection | Protection of the amide nitrogen C-terminal to the Asp residue with a group like Dmb. | Considered the most effective method for complete elimination of the side reaction. peptide.combiotage.com Often requires the use of pre-synthesized dipeptides. iris-biotech.desigmaaldrich.com |
| Pseudoproline Dipeptides | Incorporation of a structure-breaking pseudoproline dipeptide near the Asp residue. | Disrupts local secondary structure, which can prevent the intramolecular cyclization reaction. fu-berlin.de |
Diketopiperazine (DKP) formation is a notorious side reaction that primarily occurs at the dipeptide stage of SPPS. chempep.com After the deprotection of the second amino acid, the newly liberated N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.dechempep.com This side reaction terminates the peptide chain and results in a significant loss of yield. The reaction is particularly favored under the basic conditions used for Fmoc deprotection and is highly prevalent in sequences containing proline or other sterically unhindered amino acids at the C-terminus or the penultimate position. iris-biotech.depeptide.comnih.gov
Strategies to mitigate diketopiperazine formation include:
Resin Selection : The use of sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, is a common and effective strategy. peptide.comchempep.com The bulky trityl linkage to the peptide C-terminus inhibits the intramolecular cyclization required for DKP formation. peptide.com
Dipeptide Coupling : Bypassing the problematic dipeptide-resin intermediate by coupling the third amino acid as part of a pre-formed Fmoc-dipeptide (e.g., coupling Fmoc-AA3-AA2-OH to the resin-bound first amino acid) is an effective approach. iris-biotech.dechempep.com This avoids having a deprotected dipeptide attached to the resin.
N-Terminal Protection Strategy : For the second residue, an N-trityl (Trt) protected amino acid can be used instead of an Fmoc-protected one. iris-biotech.depeptide.com The Trt group is removed under mildly acidic conditions, which are then neutralized in situ during the subsequent coupling step, avoiding the basic conditions that promote DKP formation. iris-biotech.de
Table 2: Mitigation Strategies for Diketopiperazine (DKP) Formation
| Strategy | Description | Key Findings/Considerations |
|---|---|---|
| Use of 2-Chlorotrityl Resin | Employs a sterically bulky resin linkage to hinder the intramolecular cyclization. | Highly effective, especially when Proline is one of the first two residues. peptide.comchempep.com |
| Dipeptide Coupling | Couples a pre-formed dipeptide unit (residues 2 and 3) to the first amino acid on the resin. | Avoids the formation of the vulnerable dipeptide-resin intermediate. iris-biotech.dechempep.com Limited by the commercial availability of the required dipeptide. peptide.com |
| N-Trityl Protection | Uses an N-trityl protected amino acid at the second position. | The Trt group is cleaved with weak acid, avoiding the base-catalyzed DKP formation. iris-biotech.depeptide.com |
| Rapid Deprotection | Uses strong bases like DBU or TBAF to significantly shorten the deprotection time. | Aims to complete Fmoc removal before significant DKP formation can occur. iris-biotech.degoogle.com |
While aspartimide and diketopiperazine formation are major concerns, other side reactions can also compromise the purity of the final peptide during Fmoc-SPPS.
Dehydration of Asparagine : During the activation of Fmoc-Asn-OH, the side-chain amide can be dehydrated to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue. nih.gov Research has shown that using pre-activated esters, such as Fmoc-Asn-OPfp, can yield a homogeneous peptide without this side reaction, making it a superior method compared to carbodiimide-based activation for asparagine coupling. nih.gov This finding is directly relevant to the use of Fmoc-Sar-OPfp, as the pentafluorophenyl ester activation method is inherently cleaner for certain residues.
Piperidinyl-alanine Formation : When synthesizing peptides with a C-terminal cysteine, the use of piperidine for Fmoc deprotection can lead to a base-catalyzed elimination of the cysteine's protected sulfhydryl group. peptide.com This forms a reactive dehydroalanine (B155165) intermediate, which can then be attacked by piperidine, resulting in a mass shift of +51 Da. peptide.com Using a sterically bulky protecting group like trityl (Trt) on the cysteine side chain can minimize this side reaction. peptide.com
Premature Fmoc Deprotection : The Fmoc group is labile to secondary amines like piperidine, but it can also be prematurely cleaved by primary amines, including the N-terminal amine of the growing peptide chain, especially during very slow coupling reactions. chempep.com This can lead to the formation of deletion sequences.
Strategies for Overcoming Aggregation Phenomena
As a peptide chain elongates on the solid support, it can fold and self-associate through intermolecular hydrogen bonds, leading to aggregation. peptide.comsigmaaldrich.com This phenomenon can render the N-terminus of the peptide inaccessible, leading to incomplete deprotection and coupling reactions and a dramatic drop in synthetic efficiency. peptide.com
Predicting aggregation is challenging, but certain patterns are known to be problematic. peptide.com Aggregation is particularly common in sequences containing stretches of hydrophobic amino acids such as Valine, Isoleucine, and Alanine. peptide.comsigmaaldrich.com The problem is most likely to arise when the peptide chain reaches a length of 5 to 21 residues. peptide.com Modern approaches leverage computational tools and machine-learning algorithms to predict aggregation-prone regions (APRs) within a protein sequence based on physicochemical properties like hydrophobicity. biorxiv.org These APRs are typically short segments of 5-15 amino acids that drive the aggregation process. biorxiv.org
When aggregation is encountered, several strategies can be employed to disrupt the intermolecular hydrogen bonds and improve the solvation of the peptide-resin matrix.
Chaotropic Salts : Adding chaotropic salts such as NaClO₄ or KSCN to the coupling mixture or using them in wash steps can effectively break up secondary structures. peptide.comsigmaaldrich.com
Solvent Systems : Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding co-solvents like dimethylsulfoxide (DMSO) can enhance the solvation of the growing peptide chain. peptide.com In extreme cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene (B1197577) carbonate at elevated temperatures has been used. sigmaaldrich.com
Backbone Modifying Agents : The most proactive approach is to incorporate "structure-breaking" elements into the peptide backbone.
Pseudoproline Dipeptides : These building blocks introduce a "kink" into the peptide backbone, disrupting the formation of β-sheet structures that lead to aggregation. fu-berlin.desigmaaldrich.com
(Dmb)Gly or (Hmb)Gly Derivatives : For sequences rich in glycine (B1666218), which can also be problematic, substituting a Gly residue with a backbone-protected (Dmb)Gly or (Hmb)Gly can prevent aggregation and improve reaction kinetics. sigmaaldrich.comsigmaaldrich.com
Physical Methods : Applying sonication or increasing the reaction temperature during coupling steps can help to break apart aggregates and improve reaction rates. peptide.com
Table 3: Strategies for Overcoming Peptide Aggregation
| Strategy | Description | Example |
|---|---|---|
| Modified Solvents | Using alternative solvents or co-solvents to improve solvation. | Switching from DMF to NMP; adding DMSO to the reaction mixture. peptide.com |
| Chaotropic Agents | Adding salts that disrupt the structure of water and interfere with hydrogen bonding. | Washing the resin with or adding 0.8 M NaClO₄ or 4 M KSCN in DMF to the coupling step. peptide.comsigmaaldrich.com |
| Structure-Breaking Inserts | Incorporating building blocks that disrupt secondary structure formation. | Using Fmoc-Xaa-Ser(ΨMe,MePro)-OH (a pseudoproline dipeptide) or Fmoc-Ala-(Dmb)Gly-OH. sigmaaldrich.comsigmaaldrich.com |
| Additives | Adding detergents or other agents to the solvent system. | Using a mixture containing 1% Triton X-100 and 2 M ethylene carbonate. sigmaaldrich.com |
| Physical Disruption | Applying external energy to break up aggregated peptide-resin. | Performing coupling reactions at a higher temperature (e.g., 55 °C) or using sonication. peptide.comsigmaaldrich.com |
Elevated Temperature and Microwave-Assisted Synthesis
The incorporation of this compound and other N-methylated amino acids into peptide chains can be sluggish, often leading to incomplete reactions and the formation of deletion sequences. To overcome these kinetic hurdles, elevated temperatures and microwave-assisted solid-phase peptide synthesis (SPPS) have emerged as powerful strategies.
Increasing the reaction temperature enhances the rate of both the coupling and the Fmoc deprotection steps. chemrxiv.org Automated flow-based SPPS systems, for instance, utilize elevated temperatures to significantly accelerate amide bond formation and Fmoc removal. chemrxiv.org Studies have shown that performing synthesis at temperatures up to 90°C can dramatically reduce reaction times without compromising the purity of the final peptide. chemrxiv.orgunifi.it For example, a synthesis that took 108 minutes at 30°C was completed in just 27 minutes at 90°C, yielding a product of comparable purity. chemrxiv.org This approach is particularly beneficial for overcoming difficult couplings, where a combination of high temperature and efficient mixing can be more effective than extending reaction times at room temperature. chemrxiv.org
Microwave-assisted SPPS has become a widely adopted technique for accelerating the synthesis of even complex and "difficult" peptide sequences. nih.govnih.gov Microwave irradiation significantly shortens the time required for both coupling and deprotection reactions. nih.gov Typically, most amino acid couplings can be completed in as little as 5 minutes, while Fmoc removal can be reduced from over 15 minutes to just 3 minutes. nih.gov This technology not only speeds up the synthesis process but also often improves the quality and yield of the peptides produced. nih.govresearchgate.net Optimized microwave protocols have been developed to control common side reactions like racemization and aspartimide formation. nih.gov The combination of microwave energy with aqueous-based synthesis using nanosized Fmoc-amino acids has also been explored, demonstrating the versatility of this method. nih.gov
| Technique | Parameter | Conditions | Outcome | Reference |
| Elevated Temperature SPPS | Temperature | 90°C | Reduced synthesis time from 108 min to 27 min with >97% purity. | chemrxiv.org |
| Elevated Temperature SPPS | Difficult Coupling (Fmoc-L-His(Trt)-OH) | 90°C, fast stirring | >85% conversion, surpassing extended room temperature reaction. | chemrxiv.org |
| Microwave-Assisted SPPS | Coupling Time | - | Reduced to 5 minutes for most amino acids. | nih.gov |
| Microwave-Assisted SPPS | Fmoc Deprotection Time | - | Reduced from >15 minutes to 3 minutes. | nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Reaction | Fmoc-L-3-Pipal(Alloc)-OH synthesis | 60°C for 10 minutes | Fast and efficient compared to room temperature reaction. |
Optimization of Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step in SPPS that requires careful optimization to ensure complete deprotection without causing unwanted side reactions.
Deprotection Reagents and Conditions
The standard reagent for Fmoc deprotection is a solution of piperidine in N,N-dimethylformamide (DMF), typically at a concentration of 20%. chempep.com The reaction proceeds via a β-elimination mechanism, which is facilitated by secondary amines like piperidine. chempep.com However, the basic conditions required for Fmoc removal can sometimes lead to side reactions, such as diketopiperazine formation, particularly with C-terminal proline residues, and aspartimide formation. iris-biotech.de
To mitigate these issues and optimize deprotection, various alternative reagents and conditions have been investigated. For instance, replacing piperidine with piperazine has been shown to significantly reduce diketopiperazine formation. nih.gov One study found that using 5% piperazine in N-methyl-2-pyrrolidone (NMP) decreased diketopiperazine formation to less than 4%, compared to 13.8% with 20% piperidine in DMF. nih.gov The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can further enhance the deprotection kinetics. nih.gov A combination of 2% DBU and 5% piperazine in NMP has been reported as a highly effective strategy for suppressing diketopiperazine formation while accelerating Fmoc removal. nih.gov Other secondary amines, such as 4-methylpiperidine (B120128) (4MP), have also been used and show comparable performance to piperidine, offering alternatives that may be advantageous in terms of toxicity and handling. mdpi.com
The choice of solvent can also influence the efficiency of the deprotection reaction. While DMF is the most common solvent, NMP is also frequently used. nih.gov The choice may depend on the specific peptide sequence and the solubility of the reagents and by-products. nih.govmdpi.com
| Reagent/Condition | Concentration/Solvent | Key Findings | Reference |
| Piperidine | 20% in DMF | Standard reagent for Fmoc deprotection. | chempep.com |
| Piperazine | 5% (w/v) in DMF or NMP | Significantly reduced diketopiperazine formation compared to piperidine. | nih.gov |
| DBU/Piperazine | 2% (v/v) DBU, 5% (w/v) piperazine in NMP | Minimized diketopiperazine formation (3.6%) and accelerated Fmoc removal. | nih.gov |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Performance comparable to piperidine; offers a potential alternative. | mdpi.com |
| Sodium Azide (NaN3) | Various | Effective for Fmoc removal without a base, conditions optimized by temperature and solvent. | researchgate.net |
Monitoring Fmoc Cleavage Completion
Ensuring the complete removal of the Fmoc group before the next coupling step is essential for preventing the formation of deletion peptides and achieving a high-purity final product. chempep.com Several methods are employed to monitor the completion of the deprotection reaction.
A common method involves the spectrophotometric quantification of the dibenzofulvene-piperidine adduct, which is released during deprotection and has a strong UV absorbance. chempep.com This allows for real-time monitoring of the cleavage progress. ontosight.ai
Another reliable method is to take a small sample of the peptide-resin, cleave the peptide from the support, and analyze it by High-Performance Liquid Chromatography (HPLC). chempep.com The Fmoc-protected and the deprotected peptides typically have distinct retention times, allowing for clear differentiation. chempep.com Mass spectrometry (MS), particularly MALDI-MS, can provide additional confirmation and is a rapid method for monitoring the progress of the synthesis, as only a few resin beads are needed for analysis. chempep.com
For challenging deprotections, such as those involving sterically hindered residues or long peptide chains, it may be necessary to extend the reaction time or repeat the deprotection step. iris-biotech.de In these cases, monitoring the reaction becomes even more critical. HPLC analysis is particularly useful for optimizing cleavage conditions, for example, when dealing with protecting groups like Arg(Mtr), which require extended cleavage times. sigmaaldrich.com
| Monitoring Method | Principle | Application | Reference |
| UV Spectroscopy | Quantification of the fluorescent dibenzofulvene adduct released upon Fmoc cleavage. | Real-time monitoring of the deprotection reaction progress. | chempep.comontosight.ai |
| HPLC Analysis | Separation and quantification of Fmoc-protected vs. free amine peptides after cleavage from a resin sample. | Confirms completion of deprotection; helps optimize cleavage conditions. | chempep.comsigmaaldrich.com |
| Mass Spectrometry (MALDI-MS) | Mass analysis of cleaved peptide from a few resin beads. | Rapid and effective method for monitoring SPPS progress. | chempep.com |
| Color Tests | Qualitative detection of free amino groups on the resin. | Provides a quick check for the presence of unreacted amino groups before coupling. | chempep.com |
Analytical Methodologies for Reaction Monitoring and Product Characterization
In-situ Monitoring of Fmoc-Sar-OPfp Coupling and Deprotection
Real-time or near real-time monitoring of the solid-phase peptide synthesis (SPPS) cycle is essential for optimizing reaction times and ensuring high yields of the desired peptide.
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group of sarcosine (B1681465) offers a convenient method for real-time monitoring of the deprotection step. The Fmoc group is cleaved by a secondary amine base, typically piperidine (B6355638) in dimethylformamide (DMF). chempep.comtec5usa.com This cleavage reaction liberates the fluorenyl group as a dibenzofulvene-piperidine adduct, which is a strong chromophore. chempep.com
By continuously monitoring the UV absorbance of the solution flowing from the reactor, the progress of the deprotection reaction can be followed. tec5usa.comthieme-connect.de The completion of the Fmoc cleavage is indicated by the return of the UV absorbance to the baseline. This technique is particularly well-suited for automated peptide synthesizers, allowing for the precise control of deprotection times and ensuring the complete removal of the Fmoc group before the subsequent coupling step. tec5usa.com The absorbance of the piperidine-dibenzofulvene adduct is typically monitored at approximately 301 nm. iris-biotech.de
Table 1: UV Monitoring of Fmoc Deprotection
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Chromophore | Piperidine-dibenzofulvene adduct | - |
| Wavelength of Max Absorbance (λmax) | The wavelength at which the adduct exhibits maximum UV absorbance. | ~301 nm |
| Solvent | The solvent used for the deprotection and monitoring. | Dimethylformamide (DMF) |
| Deprotection Reagent | The base used to cleave the Fmoc group. | 20-50% piperidine in DMF |
Qualitative colorimetric tests are invaluable for providing a rapid assessment of the completeness of the coupling reaction on the solid support. americanpeptidesociety.org These tests are performed on a small sample of the resin beads.
Kaiser Test : The Kaiser test, or ninhydrin (B49086) test, is a highly sensitive method for the detection of primary amines. fiveable.mepeptide.com In the context of SPPS, it is used to confirm that the Nα-amino group of the growing peptide chain is free after the deprotection step and, more importantly, that it has been successfully acylated during the coupling reaction. A positive Kaiser test (indicated by an intense blue color) after a coupling step signifies the presence of unreacted primary amines, indicating an incomplete reaction. fiveable.mepeptide.com However, the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal sarcosine after the incorporation of this compound. peptide.compeptide.com In this specific case, a negative or ambiguous result would be expected even if the coupling was incomplete.
Bromophenol Blue (BPB) Test : The Bromophenol Blue test serves as a useful alternative or complement to the Kaiser test, as it can detect the presence of both primary and secondary amines. peptide.compeptide.com This test is based on the acid-base reaction between the indicator and the basic free amino group on the peptide-resin. peptide.com A positive result, indicating the presence of a free amine and therefore an incomplete coupling, is signified by blue-colored resin beads. peptide.comnih.gov A complete coupling reaction is indicated by yellow or yellow-green beads. peptide.compeptide.com Given that sarcosine is a secondary amine, the Bromophenol Blue test is a more appropriate method for monitoring the coupling efficiency of this compound.
Table 2: Comparison of Colorimetric Tests for Monitoring this compound Coupling
| Test | Principle | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
|---|---|---|---|---|
| Kaiser Test | Reaction of ninhydrin with primary amines. americanpeptidesociety.org | Primary Amines | Intense blue color of beads and/or solution. peptide.com | Colorless to light yellow beads and solution. chempep.com |
| Bromophenol Blue Test | Acid-base reaction with a pH indicator. peptide.com | Primary and Secondary Amines | Blue to blue-green beads. peptide.com | Yellow to yellow-green beads. peptide.com |
Post-Synthesis Analysis of Peptide Products
Following the completion of the synthesis and cleavage from the solid support, the crude peptide product must be rigorously analyzed to determine its purity and confirm its identity.
Chromatography is the cornerstone of peptide purity analysis.
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the most widely used technique for assessing the purity of synthetic peptides. mtoz-biolabs.comqinglishangmao.com This method separates the target peptide from impurities based on differences in their hydrophobicity. mtoz-biolabs.com The crude peptide mixture is injected onto a hydrophobic stationary phase (typically a C18 column), and a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used for elution. researchgate.netscienceopen.com The purity of the peptide is determined by integrating the peak area of the target peptide relative to the total area of all peaks in the chromatogram. tec5usa.com
Thin-Layer Chromatography (TLC) : TLC is a simpler, faster, and more cost-effective chromatographic technique that can be used for rapid analysis of peptide synthesis progress and for the preliminary assessment of crude peptide purity. advion.comrsc.org The peptide sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. rsc.orgresearchgate.net Visualization can be achieved using UV light or by staining with reagents like ninhydrin. rsc.org While less quantitative than HPLC, TLC is a valuable tool for reaction monitoring. advion.com
Mass spectrometry (MS) is an indispensable tool for confirming the identity of a synthetic peptide by providing a precise measurement of its molecular weight. mtoz-biolabs.comqinglishangmao.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for both purity assessment and impurity identification. mtoz-biolabs.combiopharmaspec.com
Multiple Reaction Monitoring (MRM) : MRM, also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective mass spectrometry technique used for targeted quantification of peptides. washington.eduproteomics.com.au In an MRM experiment, a specific precursor ion (the molecular ion of the target peptide) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and one or more specific fragment ions (product ions) are monitored in the second stage. washington.eduspringernature.com This two-stage mass filtering provides exceptional specificity and allows for the accurate quantification of the target peptide even in complex mixtures. washington.edu MRM is particularly useful for confirming the presence and purity of the desired peptide product. proteomics.com.aunih.gov
Table 3: Mass Spectrometry Parameters for Peptide Analysis
| Parameter | Description |
|---|---|
| Ionization Source | The method used to generate ions from the peptide sample (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)). mtoz-biolabs.com |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact peptide ion selected for fragmentation. washington.edu |
| Product Ions (m/z) | The mass-to-charge ratios of specific fragments generated from the precursor ion. washington.edu |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion. yale.edu |
For a comprehensive structural characterization of peptides synthesized using this compound, particularly for complex or cyclic peptides, more advanced techniques may be employed. Tandem mass spectrometry (MS/MS) can be used to obtain sequence information by analyzing the fragmentation patterns of the peptide. mtoz-biolabs.combirmingham.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure of the peptide in solution, although it can be challenging for peptides that exist in multiple conformations. shu.edunih.gov For solid-state structural analysis of self-assembling peptide systems, X-ray scattering methods can be utilized. nih.gov
Advanced Applications and Future Research Directions
Design and Synthesis of Peptidomimetics featuring Sarcosine (B1681465) Residues
Peptidomimetics are molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced oral bioavailability. The inclusion of sarcosine, a non-proteinogenic amino acid, is a key strategy in designing such molecules. Fmoc-Sar-OPfp provides a convenient means to introduce sarcosine into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) nih.gov.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The N-methylation of the peptide backbone, as seen in sarcosine, can confer several advantages. Sarcosine residues can increase a peptide's resistance to proteolytic cleavage by peptidases, thereby extending its half-life in vivo researchgate.net. This enhanced metabolic stability is crucial for therapeutic peptides, which often suffer from rapid degradation. Furthermore, the altered conformation and increased lipophilicity associated with N-methylated amino acids can improve cell permeability and bioavailability researchgate.net. For example, the incorporation of sarcosine into peptide sequences has been explored to improve pharmacokinetic (PK) and pharmacodynamic (PD) properties, making them more suitable for drug development researchgate.netnih.gov.
Applications in Drug Discovery and Development
This compound is instrumental in the synthesis of peptidomimetics that can act as therapeutic agents. By strategically incorporating sarcosine residues, researchers can fine-tune the binding affinity, selectivity, and stability of peptide-based drugs. This approach is valuable in drug discovery for developing molecules targeting protein-protein interactions, enzyme inhibitors, and receptor agonists or antagonists nih.govtandfonline.commdpi.commolport.com. The ability to efficiently synthesize complex peptide sequences with sarcosine units using this compound aids in the rapid generation of compound libraries for screening and optimization in pharmaceutical research chemimpex.comchemimpex.com.
Chemical Biology Applications of Sarcosine-Containing Peptides
Sarcosine-containing peptides, synthesized using reagents like this compound, find significant applications in chemical biology as tools to probe biological systems and facilitate bioconjugation.
Probes for Biological Systems
Peptide-based fluorescent probes are essential for understanding molecular interactions and monitoring biological processes in real-time acs.orgbeilstein-journals.org. Peptides incorporating sarcosine can be designed as probes that exhibit enhanced stability and specific recognition properties. The N-methylation can influence the probe's conformation and interaction with biological targets, potentially leading to improved sensitivity and specificity researchgate.netbeilstein-journals.org. While specific examples of this compound being used to create probes are not detailed in the provided search results, the general utility of Fmoc-protected amino acids in synthesizing peptide-based fluorescent probes is well-established acs.org.
Bioconjugation and Surface Modification
The synthesis of peptides with specific functional groups, including those with sarcosine residues, is critical for bioconjugation and surface modification applications acs.orgthermofisher.com. This compound can be used to synthesize peptides designed for attachment to biomolecules, surfaces, or nanoparticles. Polysarcosine (PSar) chains, which are polymers of sarcosine units, have demonstrated significant potential in imparting "stealth" properties to nanomaterials, reducing non-specific interactions and improving colloidal stability in biological environments biorxiv.orgresearchgate.net. While these studies often focus on polysarcosine rather than individual this compound applications, the underlying principle of using sarcosine for modification is relevant. The ability to incorporate sarcosine units into peptides using this compound allows for the creation of custom peptides for targeted delivery systems, biosensors, and functionalized surfaces chemimpex.comthermofisher.com.
Future Prospects for this compound in Peptide Chemistry
The continued advancement of Fmoc SPPS technology, coupled with the increasing demand for peptide-based therapeutics and research tools, ensures a bright future for building blocks like this compound. The ongoing exploration of non-canonical amino acids in peptide design, driven by the need for improved drug properties, will likely see expanded use of sarcosine derivatives. Future research may focus on developing more efficient coupling methods involving this compound, exploring its use in novel peptide architectures such as foldamers or stapled peptides, and integrating it into automated synthesis platforms for high-throughput screening tandfonline.commolport.com. The versatility of this compound positions it as a key reagent for innovation in peptide chemistry, enabling the creation of next-generation peptidomimetics and advanced biomaterials.
Q & A
Q. What are the critical parameters for synthesizing Fmoc-Sar-OPfp with high purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are optimal for dissolving Fmoc-Sar-OH and activating agents like pentafluorophenyl (PFP) esters. Solvent choice impacts reaction kinetics and byproduct formation .
- Coupling agents : Use carbodiimides (e.g., DIC or EDC) with catalytic additives (e.g., HOBt) to minimize racemization. Monitor activation via thin-layer chromatography (TLC) to confirm intermediate formation .
- Temperature control : Reactions typically proceed at 0–4°C to suppress side reactions, followed by gradual warming to room temperature for completion.
Table 1 : Synthesis Yield Under Different Conditions
| Solvent | Coupling Agent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | DIC/HOBt | 0–25 | 85 | 98.5 |
| DCM | EDC/HOAt | 4–25 | 78 | 97.2 |
Q. How should researchers characterize this compound post-synthesis?
Methodological Answer:
- NMR spectroscopy : Use NMR to confirm PFP ester formation (distinct peaks at δ -152 to -162 ppm). NMR verifies Fmoc-group integrity (aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (expected [M+H] for this compound: ~527.2 Da).
- HPLC analysis : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% ideal for peptide synthesis) .
Advanced Research Questions
Q. How can researchers resolve contradictions between HPLC purity data and mass spectrometry results?
Methodological Answer:
- Identify artifacts : HPLC may fail to detect non-UV-active byproducts (e.g., des-fluoro impurities), while MS detects all ionizable species. Cross-validate with NMR to quantify fluorine-containing byproducts .
- Optimize gradients : Adjust HPLC mobile phase pH (e.g., 0.1% TFA) to improve separation of structurally similar impurities.
- Statistical analysis : Apply principal component analysis (PCA) to chromatographic and spectral data to identify outlier batches .
Q. What experimental design strategies mitigate racemization during this compound coupling?
Methodological Answer:
- Low-temperature protocols : Conduct reactions under argon at 0°C to slow base-catalyzed racemization.
- Additive screening : Test racemization suppressors like OxymaPure or collidine, which reduce carbodiimide-induced side reactions.
- Chiral HPLC validation : Use a chiral stationary phase (e.g., Chirobiotic T) post-synthesis to quantify D/L-Sar contamination. Acceptable thresholds: <1% for peptide therapeutics .
Q. How should researchers handle discrepancies in solubility predictions vs. experimental data for this compound?
Methodological Answer:
- Computational modeling : Compare Hansen solubility parameters (HSPs) from tools like COSMO-RS with empirical tests in solvent blends (e.g., DMSO/THF).
- Phase diagrams : Construct ternary phase diagrams for solvent/anti-solvent systems (e.g., DCM/diethyl ether) to identify crystallization windows .
- Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust solvent ratios during scale-up.
Data Management & Reproducibility
Q. What frameworks ensure robust data documentation for this compound studies?
Q. How can researchers validate the absence of toxic byproducts in this compound batches?
Methodological Answer:
- LC-MS/MS screening : Target suspected toxicants (e.g., residual HOBt or carbodiimides) using MRM (multiple reaction monitoring) modes.
- In vitro assays : Test cytotoxicity in HEK293 or HepG2 cells at 10–100 µM concentrations. EC50 values >50 µM indicate acceptable safety margins .
- Regulatory alignment : Cross-reference ICH Q3A guidelines for impurity thresholds in pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
